Unii-0ddm1NS7HG
Overview
Description
Unii-0ddm1NS7HG, also known as (E)-N-(3-(3-cyano-6-(3-(3-(N-ethylacetamido)phenyl)-3-oxoprop-1-en-1-yl)pyrazolo(1,5-a)pyrimidin-7-yl)phenyl)-N-ethylacetamide, is a chemical compound with the molecular formula C30H28N6O3 and a molecular weight of 520.58 g/mol . This compound is characterized by its complex structure, which includes a pyrazolo(1,5-a)pyrimidine core and various functional groups such as cyano, acetamido, and phenyl groups.
Preparation Methods
The synthesis of Unii-0ddm1NS7HG involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the pyrazolo(1,5-a)pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of the acetamido group: This step involves the acylation of an amine group with acetic anhydride or a similar reagent.
Final coupling reactions: The final steps involve coupling the intermediate compounds to form the complete structure of this compound
Industrial production methods for this compound are typically optimized for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Unii-0ddm1NS7HG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Unii-0ddm1NS7HG has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study the effects of its functional groups on biological systems and to develop new bioactive compounds.
Mechanism of Action
The mechanism of action of Unii-0ddm1NS7HG involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetamido group can form covalent bonds with target proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Unii-0ddm1NS7HG can be compared with other similar compounds, such as:
(E)-N-(3-(3-cyano-6-(3-(3-(N-methylacetamido)phenyl)-3-oxoprop-1-en-1-yl)pyrazolo(1,5-a)pyrimidin-7-yl)phenyl)-N-methylacetamide: This compound has a similar structure but with a methyl group instead of an ethyl group in the acetamido moiety.
(E)-N-(3-(3-cyano-6-(3-(3-(N-propylacetamido)phenyl)-3-oxoprop-1-en-1-yl)pyrazolo(1,5-a)pyrimidin-7-yl)phenyl)-N-propylacetamide: This compound has a propyl group in the acetamido moiety, leading to different physicochemical properties and biological activities
This compound is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-[6-[(E)-3-[3-[acetyl(ethyl)amino]phenyl]-3-oxoprop-1-enyl]-3-cyanopyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O3/c1-5-34(20(3)37)26-11-7-9-22(15-26)28(39)14-13-24-18-32-30-25(17-31)19-33-36(30)29(24)23-10-8-12-27(16-23)35(6-2)21(4)38/h7-16,18-19H,5-6H2,1-4H3/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHURKJXXSKIK-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=C(C=NC3=C(C=NN23)C#N)C=CC(=O)C4=CC(=CC=C4)N(CC)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C2=C(C=NC3=C(C=NN23)C#N)/C=C/C(=O)C4=CC(=CC=C4)N(CC)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940951-61-1 | |
Record name | (E)-N-(3-(3-Cyano-6-(3-(3-(N-ethylacetamido)phenyl)-3-oxoprop-1-en-1-yl)pyrazolo(1,5-a)pyrimidin-7-yl)phenyl)-N-ethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940951611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-N-(3-(3-CYANO-6-(3-(3-(N-ETHYLACETAMIDO)PHENYL)-3-OXOPROP-1-EN-1-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-YL)PHENYL)-N-ETHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DDM1NS7HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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